![molecular formula C13H15NO3 B1392283 [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol CAS No. 1031630-25-7](/img/structure/B1392283.png)
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Overview
Description
2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol (also known as 4-Ethoxyphenylmethyloxazol-4-ol, 4-EPMO, or EPMO) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is an organic compound belonging to the family of oxazoles, and its chemical formula is C9H11NO2. The compound is of particular interest due to its potential to be used in a variety of laboratory experiments, as well as its low toxicity.
Scientific Research Applications
Corrosion Inhibition
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol derivatives have been explored as corrosion inhibitors for mild steel in hydrochloric acid media. Experimental and quantum chemical studies suggest that these compounds exhibit significant corrosion inhibition properties. Their effectiveness increases with concentration, attributed to the adsorption of the inhibitor molecules on the metal surface. These compounds act as mixed-type inhibitors, with some showing a predominant cathodic effect. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, with quantum chemical calculations supporting the correlation between inhibition efficiency and molecular structure (Rahmani et al., 2018).
Catalysis
Research has also delved into the encapsulation of metal complexes within zeolite structures, using ligands that could be structurally related to [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol. These encapsulated catalysts have shown high efficiency and reusability in the oxidation of primary alcohols and hydrocarbons, presenting a significant advancement in the field of catalysis (Ghorbanloo & Alamooti, 2017).
Asymmetric Synthesis
Derivatives similar to [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol have been utilized in the asymmetric synthesis of α-hydroxy esters. These processes involve bidentate chelation-controlled alkylation, highlighting the potential of oxazolyl compounds in stereoselective synthesis (Jung, Ho, & Kim, 2000).
Antimicrobial and Anticancer Agents
The compound and its derivatives have been investigated for their biological activities. Notably, novel biologically potent heterocyclic compounds incorporating the oxazole moiety have demonstrated significant anticancer and antimicrobial properties. These findings open avenues for the development of new pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-16-11-6-4-10(5-7-11)13-14-12(8-15)9(2)17-13/h4-7,15H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZLWULXIGONOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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